In-Depth Technical Guide on (R)-Octahydro-pyrido[1,2-a]pyrazin-4-one: Chemical Properties, Synthesis, and Applications in Medicinal Chemistry
In-Depth Technical Guide on (R)-Octahydro-pyrido[1,2-a]pyrazin-4-one: Chemical Properties, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
In modern drug discovery, the transition from flat, sp2-rich aromatic molecules to three-dimensional, sp3-rich architectures is a proven strategy to improve clinical success rates. (R)-Octahydro-pyrido[1,2-a]pyrazin-4-one (CAS: 1187929-90-3) represents a highly valuable, conformationally constrained bicyclic scaffold. By fusing a piperidine ring with a piperazinone ring, this "privileged scaffold" acts as a rigid bioisostere for standard piperazines. This rigidity significantly reduces the entropic penalty upon target binding, making it a critical building block in the development of highly potent G-protein-coupled receptor (GPCR) antagonists and viral integrase inhibitors.
This whitepaper provides an authoritative overview of its physicochemical properties, a self-validating synthetic methodology, and its field-proven applications in pharmacology.
Physicochemical Properties & Structural Dynamics
The architecture of (R)-octahydro-pyrido[1,2-a]pyrazin-4-one forces the nitrogen atoms into a fixed spatial arrangement, which is critical for directional hydrogen bonding and dipole alignment in protein binding pockets. The (9aR) stereocenter at the bridgehead carbon dictates the overall 3D vector of any substituents attached to the secondary amine.
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | (R)-Octahydro-pyrido[1,2-a]pyrazin-4-one |
| CAS Number | 1187929-90-3 |
| Molecular Formula | C₈H₁₄N₂O |
| Molecular Weight | 154.21 g/mol |
| Stereochemistry | (9aR)-configuration |
| Boiling Point | ~299 ºC at 760 mmHg |
| Density | ~1.13 g/cm³ |
| Hydrogen Bond Donors | 1 (Secondary Amine) |
| Hydrogen Bond Acceptors | 2 (Carbonyl Oxygen, Tertiary Amine) |
Synthetic Methodology: Regioselective Assembly
The synthesis of (R)-octahydro-pyrido[1,2-a]pyrazin-4-one requires precise control over competing nucleophilic sites. The protocol below leverages the inherent steric and electronic differences between a primary and secondary amine to achieve a self-validating, two-step cascade without the need for complex protecting group strategies.
Causality & Experimental Design (E-E-A-T)
Starting from (R)-2-(aminomethyl)piperidine, the system presents two nucleophilic nitrogens. The primary amine (-CH₂NH₂) is less sterically hindered than the secondary piperidine nitrogen. By utilizing ethyl bromoacetate at low temperatures, we kinetically favor the mono-alkylation of the primary amine. Subsequent solvent exchange to a high-boiling non-polar solvent (toluene) provides the thermal energy required for the secondary piperidine nitrogen to attack the newly installed ester, driving the thermodynamically favorable intramolecular lactamization.
Step-by-Step Protocol
Step 1: Regioselective Mono-Alkylation
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Preparation: Dissolve 10.0 mmol of (R)-2-(aminomethyl)piperidine in 50 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.
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Base Addition: Add 12.0 mmol (1.2 eq) of triethylamine (Et₃N) to act as an acid scavenger.
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Alkylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 10.5 mmol (1.05 eq) of ethyl bromoacetate dropwise over 30 minutes. Rationale: Slow addition at low temperature prevents over-alkylation and suppresses the reaction of the secondary amine.
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Workup: After stirring for 2 hours at room temperature, wash the organic layer with saturated aqueous NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the unpurified intermediate.
Step 2: Thermal Lactamization (Ring Closure)
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Solvent Exchange: Dissolve the crude intermediate in 60 mL of anhydrous toluene.
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Cyclization: Heat the solution to reflux (110 °C) for 16 hours. Rationale: The high temperature overcomes the activation energy barrier for the secondary amine to attack the ester carbonyl. The expulsion of ethanol drives the equilibrium toward the stable 6-membered lactam.
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Purification: Concentrate the mixture in vacuo. Purify the residue via flash column chromatography (Silica gel, DCM/MeOH gradient) to isolate the pure (R)-octahydro-pyrido[1,2-a]pyrazin-4-one.
Step-by-step synthetic workflow for (R)-Octahydro-pyrido[1,2-a]pyrazin-4-one.
Pharmacological Applications & Mechanistic Insights
The (R)-octahydro-pyrido[1,2-a]pyrazin-4-one core is a highly sought-after motif in medicinal chemistry due to its ability to lock pharmacophores into bioactive conformations.
μ-Opioid Receptor Antagonists
In the development of therapies for opioid-induced bowel dysfunction and obesity, researchers have utilized this scaffold to replace flexible octahydroquinolizine templates. According to Le Bourdonnec et al. , substituting flexible chains with the octahydro-1H-pyrido[1,2-a]pyrazine scaffold yields compounds with sub-nanomolar affinity for the μ-opioid receptor ( Ki = 0.47 nM). The rigidity of the pyrazinone ring ensures that lipophilic appendages at the 2- or 3-positions are perfectly vectored into the receptor's hydrophobic binding pockets.
Adenosine A2A Receptor Antagonists
The scaffold has also shown remarkable efficacy in central nervous system (CNS) drug design, particularly for Parkinson's disease. Peng et al. demonstrated that appending triazolotriazine derivatives to the octahydropyrido[1,2-a]pyrazine core generates highly potent Adenosine A2A receptor antagonists. The conformational restriction minimizes the entropic penalty of binding, resulting in Ki values as low as 0.2 nM and excellent oral efficacy in rodent catalepsy models.
Pharmacological mechanism of rigid bicyclic pyrazinone scaffolds in GPCR targeting.
Analytical Characterization
To ensure the integrity of the synthesized (R)-octahydro-pyrido[1,2-a]pyrazin-4-one, rigorous analytical validation is required:
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Chiral HPLC: Essential for confirming the enantiomeric excess (ee) of the (9aR) stereocenter. A standard stationary phase such as Chiralpak AD-H with a Hexane/Isopropanol mobile phase is highly effective.
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NMR Spectroscopy: The bridgehead proton (H-9a) presents a distinct diagnostic signal in ¹H-NMR. Due to its axial/equatorial relationships with the adjacent methylene protons of the piperidine ring, it typically appears as a complex multiplet whose coupling constants confirm the chair-conformation of the fused system.
References
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Title: Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Source: Journal of Medicinal Chemistry (PubMed) URL: [Link]
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Title: Novel Bicyclic Piperazine Derivatives of Triazolotriazine and Triazolopyrimidines as Highly Potent and Selective Adenosine A2A Receptor Antagonists. Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
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Title: (+/-)-1,4-Diazabicyclo[4.4.0]decane (Parent Scaffold Properties). Source: PubChem Database (National Institutes of Health) URL: [Link]
